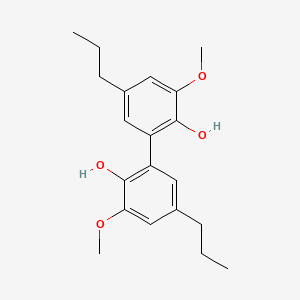
Dehydrodidihydroeugenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrodidihydroeugenol is a lignin-derived dimeric compound known for its antioxidant properties. It is structurally related to eugenol, a phenolic compound found in clove oil. This compound is characterized by its unique 5-5’ linkage, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Dehydrodidihydroeugenol can be synthesized from 4-propylguaiacol through a series of chemical reactions. The synthesis involves oxidative coupling, which forms the 5-5’ linkage. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or peroxidase enzymes. Industrial production methods may involve the extraction of lignin from biomass, followed by chemical modification to obtain this compound .
Analyse Chemischer Reaktionen
Dehydrodidihydroeugenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its monomeric forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Dehydrodidihydroeugenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignin structure and reactivity.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of bio-based materials and as an additive in food and cosmetics for its preservative properties
Wirkmechanismus
The mechanism of action of dehydrodidihydroeugenol primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA. The pathways involved in its action include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Dehydrodidihydroeugenol can be compared with other lignin-derived compounds such as dehydrodiconiferyl alcohol and dehydrodiisoeugenol. These compounds share similar structural features but differ in their linkage types and reactivity. This compound is unique due to its 5-5’ linkage, which imparts greater stability compared to other lignin dimers with 8-5’ or 8-8’ linkages .
Eigenschaften
CAS-Nummer |
13991-42-9 |
|---|---|
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-3-methoxy-5-propylphenyl)-6-methoxy-4-propylphenol |
InChI |
InChI=1S/C20H26O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h9-12,21-22H,5-8H2,1-4H3 |
InChI-Schlüssel |
BTTCEFCKFDSNET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CCC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



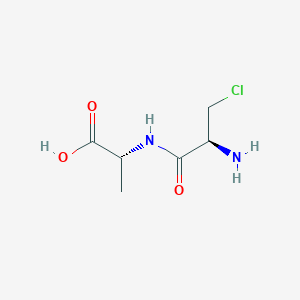
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)


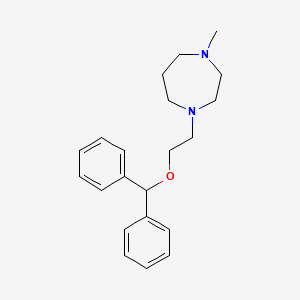
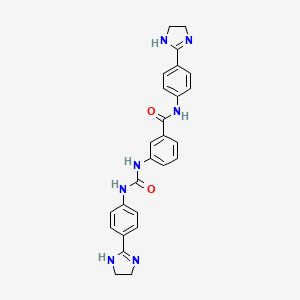
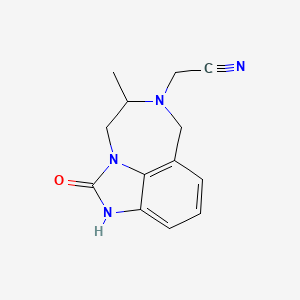
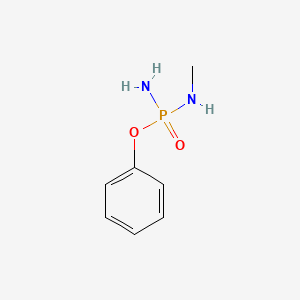
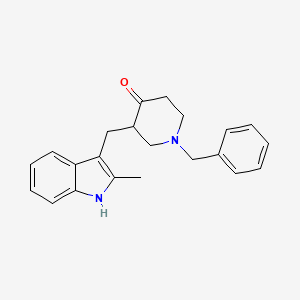
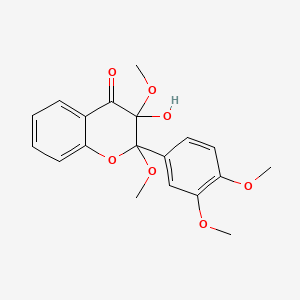

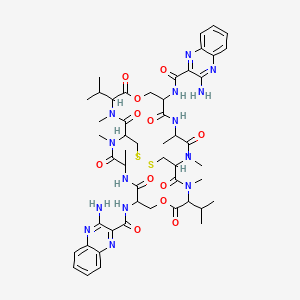
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
